2-[2-Methyl-5-[[4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid
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Overview
Description
2-[2-Methyl-5-[[4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a trifluoromethyl group, a pyridinyl ring, and a piperazinyl sulfonyl group, making it a valuable molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Methyl-5-[[4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyridinyl and piperazinyl derivatives, followed by their sulfonylation and subsequent coupling with the acetic acid moiety. Common reagents used in these reactions include trifluoromethyl sulfonyl chloride, pyridine derivatives, and piperazine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-[2-Methyl-5-[[4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[2-Methyl-5-[[4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-Methyl-5-[[4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and pyridinyl ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Cyano-3-fluorophenyl)acetic acid
- 2-(3-Fluoro-2-nitrophenyl)acetic acid
- 4-(Trifluoromethyl)phenylacetic acid
Uniqueness
Compared to similar compounds, 2-[2-Methyl-5-[[4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
CAS No. |
866787-15-7 |
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Molecular Formula |
C19H20F3N3O4S |
Molecular Weight |
443.4 g/mol |
IUPAC Name |
2-[2-methyl-5-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]sulfonylphenyl]acetic acid |
InChI |
InChI=1S/C19H20F3N3O4S/c1-13-2-4-16(10-14(13)11-18(26)27)30(28,29)25-8-6-24(7-9-25)17-5-3-15(12-23-17)19(20,21)22/h2-5,10,12H,6-9,11H2,1H3,(H,26,27) |
InChI Key |
CENVLSSEDMWQAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)CC(=O)O |
Origin of Product |
United States |
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